Bis(p-aminophenoxy)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-16-1 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis P Aminophenoxy Dimethylsilane Bapdms
Established Reaction Pathways for BAPDMS Synthesis
The synthesis of BAPDMS is predominantly achieved through nucleophilic substitution reactions. Researchers have explored various routes to form the Si-O bond central to the BAPDMS structure.
Reaction of Aminophenols with Dichlorodimethylsilane (B41323)
The most common and economically viable method for synthesizing BAPDMS is the direct reaction of p-aminophenol with dichlorodimethylsilane. researchgate.net In this process, two molecules of p-aminophenol react with one molecule of dichlorodimethylsilane. The hydroxyl group (-OH) of the p-aminophenol acts as a nucleophile, attacking the silicon atom and displacing the chlorine atoms. This reaction forms two molecules of hydrogen chloride (HCl) as a byproduct, which must be neutralized by an acid acceptor to drive the reaction to completion. researchgate.net
An alternative approach within this pathway involves the use of 4-acetamidophenol as the starting material. researchgate.net In this variation, the amino group of the aminophenol is protected as an acetamide. This protection ensures that the hydroxyl group preferentially reacts with the dichlorodimethylsilane. Following the formation of the siloxane ether linkage, a subsequent hydrolysis step is required to remove the acetyl group and regenerate the primary amine, yielding the final BAPDMS product.
Approaches via Aminolysis of Organochlorosilanes
A two-step synthetic approach has been investigated, which proceeds via the aminolysis of the organochlorosilane before reaction with the aminophenol. In this method, dichlorodimethylsilane is first reacted with a secondary amine, such as diethylamine. This initial step replaces the reactive Si-Cl bonds with Si-N bonds, forming an aminosilane (B1250345) intermediate.
Preparation Involving Ethylene (B1197577) Glycol Monomethyl Ether and Aminophenols
An alternative synthetic route has been reported for the preparation of Bis(p-aminophenoxy)dimethylsilane. This method involves the reaction of 4-aminophenol (B1666318) with ethylene glycol monomethyl ether in the presence of oxygen.
Process Optimization Strategies for BAPDMS Production
To maximize the yield and efficiency of BAPDMS synthesis, particularly via the reaction of p-aminophenol and dichlorodimethylsilane, research has focused on optimizing several key process parameters.
Influence of Solvents on Reaction Efficiency
The choice of solvent has a significant impact on the yield and purity of the final product. researchgate.net Studies have compared several solvents to determine the optimal medium for the reaction.
Benzene (B151609): Has been identified as a highly effective solvent. It is non-polar and azeotropically removes water, preventing the hydrolysis of the dichlorodimethylsilane precursor. Reactions carried out in benzene have demonstrated the highest yields. researchgate.net
Tetrahydrofuran (B95107) (THF) and Toluene (B28343): A mixture of THF and toluene has also been used. While effective, this solvent system was found to produce lower yields compared to benzene under similar conditions.
Dimethylformamide (DMF): The use of this polar aprotic solvent resulted in lower yields.
Dichloromethane (B109758) and Benzene: A two-step process using a mixture of dichloromethane and benzene also proved to be less efficient, yielding the lowest amount of product among the studied methods.
Research indicates that a one-step process using benzene as the solvent provides the highest yield. The following table summarizes the findings from a comparative study of different synthetic processes.
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | Benzene | 40 | 4 | 41.25 |
| B | THF + Toluene | 70 | 6 | 36.8 |
| C | DMF | Room Temp + 40 | 6 | 32.67 |
| D | Dichloromethane + Benzene | -20 to 80 | 2 | 29.58 |
Table 1: Comparison of synthetic processes for BAPDMS production. Data sourced from Chen et al.
Role of Acid Acceptors (e.g., Triethylamine (B128534), Pyridine) in Reaction Progression
Acid acceptors are crucial components in the synthesis of BAPDMS from dichlorodimethylsilane and p-aminophenol. researchgate.net The condensation reaction liberates two equivalents of hydrogen chloride (HCl). researchgate.net This acidic byproduct can protonate the amino group of the p-aminophenol reactant, rendering it inactive for further reaction.
To prevent this and drive the reaction equilibrium towards the product side, a tertiary amine base is added to act as an acid scavenger. Triethylamine and pyridine (B92270) are commonly used for this purpose. researchgate.net These bases react with and neutralize the HCl as it is formed, producing a salt (e.g., triethylammonium (B8662869) chloride) that typically precipitates from the reaction mixture and can be easily removed by filtration. Comparative studies have shown that triethylamine is a highly effective and economical choice for this role. researchgate.net
Optimization of Reaction Temperature and Duration
The efficiency of BAPDMS synthesis is highly dependent on the reaction temperature and duration. Research has shown that careful control of these parameters can significantly impact the yield and economic viability of the production process. A study comparing four different synthetic pathways identified an optimal set of conditions for the reaction of p-aminophenol with dichlorodimethylsilane in the presence of triethylamine as an acid scavenger. researchgate.net
The most economical and reasonable process was determined to be the use of benzene as a solvent, with the reaction proceeding at 40°C for a duration of 4 hours. researchgate.net This specific combination of temperature and time was found to provide a favorable balance between reaction rate and the minimization of side reactions, leading to a respectable yield.
Varying the reaction conditions, such as the solvent and temperature, has a discernible effect on the final product yield. For instance, conducting the reaction in a mixture of tetrahydrofuran (THF) and toluene required a higher temperature of 70°C and a longer duration of 6 hours, resulting in a slightly lower yield compared to the optimized benzene-based method. Another approach utilizing N,N-dimethylformamide (DMF) as the solvent at room temperature followed by heating to 40°C for 6 hours also proved to be less effective in terms of yield. A fourth method, which involved a two-step process starting at a very low temperature (-20°C) in dichloromethane followed by reaction in benzene at 80°C, was the least efficient, yielding the lowest amount of BAPDMS.
The following interactive table summarizes the findings of a comparative study on the synthesis of BAPDMS, illustrating the impact of different reaction parameters on the product yield.
| Method | Solvent System | Temperature (°C) | Duration (h) | Reactant Ratio (Dichlorodimethylsilane:p-aminophenol) | Yield (%) |
| A | Benzene | 40 | 4 | 1:2.05 | 41.25 |
| B | THF + Toluene | 70 | 6 | 1:2.05 | 36.8 |
| C | DMF | Room Temp + 40 | 6 | 1:1.7 | 32.67 |
| D | Dichloromethane + Benzene | -20 + 80 | 2 | 1:2.4 | 29.58 |
Data sourced from a comparative study on BAPDMS synthesis.
Novel Synthetic Approaches and Precursor Routes
In the quest for more efficient and selective synthetic methods for BAPDMS, researchers have explored alternative strategies, including the use of protected intermediates. These approaches aim to circumvent issues such as side reactions involving the amino group of p-aminophenol.
The use of protecting groups is a common strategy in organic synthesis to temporarily block a reactive functional group, allowing a reaction to occur at another site in the molecule. In the context of BAPDMS synthesis, the amino group of p-aminophenol can potentially react with the chlorosilane starting material. While the hydroxyl group is generally more nucleophilic and reacts preferentially, protecting the amino group can ensure exclusive reaction at the hydroxyl position.
A thorough review of the available scientific literature does not reveal a well-documented, specific method for the synthesis of this compound utilizing a trimethylsilyl-protected aniline (B41778) intermediate. However, the principle of this approach is sound and is applied in the synthesis of other complex molecules. The general strategy would involve the initial protection of the amino group of p-aminophenol with a trimethylsilyl (B98337) group, for example, by reacting it with a suitable silylating agent like trimethylsilyl chloride. This would form N-(trimethylsilyl)-4-aminophenol. This intermediate would then be reacted with dichlorodimethylsilane. The subsequent step would involve the removal of the trimethylsilyl protecting groups to yield the final BAPDMS product.
While this specific trimethylsilyl-based route for BAPDMS is not detailed in published research, a related strategy involving the use of an acetyl protecting group has been reported. In this method, 4-acetamidophenol, where the amino group is protected as an amide, is reacted with dichlorodimethylsilane. researchgate.net The reaction is followed by hydrolysis with hydrochloric acid to remove the acetyl groups and yield BAPDMS. This demonstrates the viability of using a protecting group strategy to control the reaction's selectivity.
Advanced Spectroscopic and Structural Characterization of Bapdms and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of BAPDMS, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of BAPDMS provides characteristic signals that confirm its molecular structure. researchgate.net In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum exhibits distinct peaks corresponding to the different types of protons present.
The protons of the methyl groups attached to the silicon atom (Si-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. A reported ¹H NMR analysis shows this singlet at approximately 0.40 ppm.
The aromatic protons on the p-aminophenoxy groups give rise to signals in the downfield region. These protons are split into two doublets due to their coupling with adjacent protons. The spectrum shows a doublet at around 6.65 ppm and another at 6.55 ppm, each integrating to four protons. The protons of the amine (NH₂) groups are observed as a singlet at about 3.70 ppm.
¹H NMR Spectroscopic Data for BAPDMS in CDCl₃
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 6.65 | Doublet | 4H | Ar-H | |
| 6.55 | Doublet | 4H | Ar-H | |
| 3.70 | Singlet | 2H | NH₂ | |
| 0.40 | Singlet | 6H | Si-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Further structural confirmation is obtained from ¹³C NMR spectroscopy. While specific peak assignments for BAPDMS itself are not detailed in the provided search results, analysis of its derivatives, such as N,N'-bis-(4-trimellitimidophenoxy) dimethylsilane (B7800572), reveals characteristic signals. For this derivative, twelve distinct carbon signals are observed in the range of 116-167 ppm, with the methyl carbon appearing near 0 ppm. researchgate.net This suggests that the aromatic carbons of BAPDMS would also resonate in the 116-167 ppm region, while the methyl carbons would be found significantly upfield.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopic Analysis
²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds like BAPDMS. Although a specific ²⁹Si NMR spectrum for BAPDMS was not found in the search results, related silicon-containing bismaleimide (B1667444) monomers have been characterized using this technique. researchgate.net For BAPDMS, a single resonance would be expected in the typical chemical shift range for dialkoxydimethylsilanes, providing direct evidence of the silicon's chemical environment.
Heteronuclear NMR Techniques Applied to BAPDMS-Derived Systems (e.g., ¹⁹F, ³¹P NMR for functionalized derivatives)
The versatility of BAPDMS as a monomer allows for the synthesis of various functionalized derivatives. When elements such as fluorine or phosphorus are incorporated, ¹⁹F and ³¹P NMR spectroscopy become powerful tools for characterization. For instance, the synthesis of poly(amide-imide)s from a diacid monomer derived from BAPDMS has been reported. researchgate.net If such polymers were to be functionalized with fluorine- or phosphorus-containing groups, ¹⁹F and ³¹P NMR would provide unique signals to confirm the successful incorporation and to probe the electronic environment of these heteroatoms.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a key technique for identifying the functional groups present in BAPDMS. researchgate.net The FTIR spectrum of BAPDMS displays several characteristic absorption bands that confirm its structure.
A prominent feature is the N-H stretching vibration of the primary amine groups, which appears as a band around 3380 cm⁻¹. The presence of the Si-CH₃ groups is confirmed by a peak at approximately 1250 cm⁻¹. Furthermore, the Si-O-Ar (siloxy) linkage gives rise to a characteristic absorption band at about 1080 cm⁻¹. In derivatives of BAPDMS, such as N,N'-bis-(4-trimellitimidophenoxy) dimethylsilane, additional peaks are observed, including those for the imide C=O stretching at 1705 and 1782 cm⁻¹, and the Si-O-Ph connection at 932 cm⁻¹. researchgate.net
Characteristic FTIR Absorption Bands for BAPDMS
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
|---|---|---|---|
| 3380 | N-H stretch | Primary amine | |
| 1250 | Si-CH₃ stretch | Dimethylsilyl group | |
| 1080 | Si-O-Ar stretch | Siloxy group |
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive analytical technique used for the molecular characterization of solid and liquid samples with minimal preparation. The method operates on the principle of total internal reflection. Infrared (IR) radiation passes through an ATR crystal with a high refractive index, creating an evanescent wave that extends a few micrometers beyond the crystal surface into the sample placed in direct contact. This interaction leads to the absorption of specific IR frequencies by the sample's molecular bonds, attenuating the reflected light and generating a characteristic infrared spectrum.
In the analysis of Bis(p-aminophenoxy)dimethylsilane, ATR-FTIR is crucial for confirming the successful synthesis and purity of the compound by identifying its key functional groups. researchgate.net The presence of specific absorption bands in the FTIR spectrum serves as a fingerprint for the molecule's structure. Research on the synthesis of BAPDMS has identified several characteristic peaks that confirm the formation of the target product. A significant band corresponding to the Si-O asymmetrical stretching vibration confirms the formation of the siloxane ether linkage. Other key signals include those for the amine (N-H) and aromatic (C-H, C=C) groups. researchgate.net
Table 1: Key ATR-FTIR Vibrational Bands for this compound (BAPDMS)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 - 3200 | N-H Stretching | Primary Amine (-NH₂) | Confirms the presence of the terminal amino groups. |
| ~3050 - 3000 | C-H Stretching | Aromatic Ring | Indicates the presence of the benzene (B151609) rings. |
| ~2960 | C-H Stretching | Methyl (-CH₃) | Corresponds to the methyl groups attached to the silicon atom. researchgate.net |
| ~1600 - 1450 | C=C Stretching | Aromatic Ring | Confirms the aromatic backbone structure. |
| ~1260 | Si-CH₃ Deformation | Dimethylsilyl | Characteristic vibration for methyl groups on a silicon atom. researchgate.net |
| ~1080 - 1010 | Si-O-C Asymmetrical Stretching | Aryl-Siloxane Ether | A crucial peak confirming the covalent bond between silicon and the phenoxy group. researchgate.netresearchgate.net |
| ~925 | Si-O Stretching | Aryl-Siloxane Ether | Another indicator of the Si-O-Ar linkage. researchgate.net |
Note: The exact positions of peaks can vary slightly based on the sample state (solid/liquid) and measurement conditions.
Raman Spectroscopy for Functional Group Identification and Crystallinity Assessment
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides detailed information about a molecule's structure and the crystalline nature of a material. youtube.com The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman shifts correspond to the vibrational modes of the molecules. youtube.com This method is particularly effective for identifying non-polar bonds and symmetric vibrations, such as Si-O-Si and Si-C bonds, which may be weak or inactive in IR spectra. nih.govmdpi.com
For BAPDMS and its derivatives, Raman spectroscopy serves two primary purposes:
Functional Group Identification : It corroborates FTIR data by identifying key structural moieties. The symmetric Si-O-Si stretching vibration, typically found between 480 cm⁻¹ and 625 cm⁻¹, provides strong evidence of the siloxane backbone. mdpi.com The Si-C stretching bands are also strongly Raman-active and offer clear confirmation of the dimethylsilyl group. mdpi.com
Crystallinity Assessment : The width and position of Raman bands are sensitive to the long-range order within a material. In crystalline materials, phonon modes result in sharp, well-defined Raman peaks. For instance, the first-order Raman spectrum for single-crystal silicon shows a very sharp peak at approximately 520 cm⁻¹. aps.org In amorphous or semi-crystalline materials, like polymers derived from BAPDMS, the bands become broader. By analyzing the full width at half-maximum (FWHM) of key peaks, researchers can assess the degree of crystallinity, which is crucial for determining the mechanical and thermal properties of the final polymer. youtube.com The technique can also be used to monitor the polymerization process in real-time by observing changes in the molecular vibrations as the reaction proceeds. youtube.commdpi.com
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For a molecule like BAPDMS and the polymers derived from it, different mass spectrometry techniques are employed to gain a comprehensive understanding of their structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can determine the exact molecular mass of a compound to several decimal places, which allows for the unambiguous determination of its elemental formula. nih.gov The process involves ionizing the sample, accelerating the ions through an electric or magnetic field, and separating them based on their m/z to be detected. nih.gov
For BAPDMS, HRMS is the definitive method for confirming its molecular formula, C₁₄H₁₈N₂O₂Si. By comparing the experimentally measured exact mass with the theoretically calculated mass, the identity of the compound can be validated with high confidence. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: High-Resolution Mass Spectrometry Data for this compound (BAPDMS)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | Computed |
| Nominal Mass | 274 g/mol | Computed |
| Monoisotopic Mass | 274.11375436 Da | PubChem nih.gov |
| Calculated Exact Mass | 274.11375436 Da | PubChem nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules such as polymers, proteins, and other biomolecules. sigmaaldrich.comshimadzu.com In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs the laser energy. shimadzu.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase with minimal fragmentation. shimadzu.com The ions are then accelerated into a field-free drift tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. youtube.com
While HRMS is ideal for the BAPDMS monomer, MALDI-TOF MS is exceptionally well-suited for characterizing the polymers and oligomers derived from it, such as siloxanes and polyimides. nist.govnih.gov For instance, when BAPDMS is used to create siloxane-based polymers, MALDI-TOF can provide detailed information on:
Molecular Weight Distribution : The technique resolves individual polymer chains (n-mers), allowing for the calculation of average molecular weights (Mn, Mw) and dispersity (Đ). sigmaaldrich.com
End-Group Analysis : The high resolution of individual oligomer peaks enables the identification of the chemical structures at the ends of the polymer chains, confirming reaction completion or identifying side products. sigmaaldrich.com
Oligomer Structure : In the analysis of complex oligomers like silsesquioxanes, MALDI-TOF can help differentiate between various structures (e.g., linear, ladder, or cage) by accurately measuring the mass of different species. nist.gov It can also be used to identify repeating units in siloxane oligomers, which often show a characteristic mass spacing (e.g., 74 u for a dimethyl-siloxane unit). nih.gov
This makes MALDI-TOF an indispensable tool for understanding the structure-property relationships in polymers synthesized using BAPDMS.
Polymerization Chemistry and Derivatization of Bapdms
Polyimide Synthesis and Functionalization Utilizing BAPDMS
BAPDMS serves as a critical diamine monomer in the polycondensation reaction with various dianhydrides to form polyimides. The synthesis typically follows a two-step process, beginning with the formation of a poly(amic acid) intermediate, which is subsequently chemically or thermally cyclized to the final polyimide. The presence of the Si-O-Si bond in the BAPDMS structure introduces a degree of flexibility into the otherwise rigid polyimide chain, a feature that can be strategically exploited to modify the properties of the resulting polymer.
The copolymerization of BAPDMS with other diamines and dianhydrides allows for the fine-tuning of polymer properties. By adjusting the ratio of BAPDMS to other monomers, researchers can create a spectrum of copoly(imides) and oligo(imides) with characteristics tailored for specific applications.
The introduction of the dimethylsiloxane segment from BAPDMS into the polyimide backbone has a profound effect on the polymer's characteristics. Research has shown that the incorporation of these flexible siloxane segments can lower the melt viscosity of the resulting oligoimides, thereby broadening their processing window. researchgate.net This enhanced processability is a significant advantage in the manufacturing of components from these high-performance polymers.
Furthermore, the siloxane content influences the thermal stability of the cured polyimides. High-temperature post-curing can lead to oxidative cross-linking of the siloxane units, which has been shown to significantly enhance the thermal stability of the final material. researchgate.net This dual benefit of improved processability and enhanced thermal stability makes BAPDMS a highly attractive monomer for the synthesis of advanced polyimides for high-temperature applications.
While specific studies detailing the direct copolymerization of BAPDMS with naphthalic dianhydrides were not prominently found in the reviewed literature, the use of naphthalenic dianhydrides, such as 2,3,6,7-naphthalenetetracarboxylic dianhydride (NTDA), with other aromatic diamines is known to produce polyimides with exceptionally low coefficients of thermal expansion (CTE) and high glass transition temperatures. researchgate.netelsevierpure.com This suggests that the integration of BAPDMS into such systems could potentially yield materials with a unique combination of low CTE and improved processability.
Biphenyltetracarboxylic dianhydride (BPDA) is another key monomer used in the production of high-performance polyimides. researchgate.netresearchgate.net The combination of BAPDMS with BPDA and other diamines allows for the creation of copoly(imides) where the siloxane content can be precisely controlled to balance properties like thermal stability, mechanical strength, and processability.
Phenylethynyl-terminated imide (PETI) oligomers are a class of thermosetting polyimides that cure through the reaction of the terminal phenylethynyl groups, forming a highly cross-linked and thermally stable network. mdpi.com The incorporation of BAPDMS into these systems has been shown to be highly advantageous.
A study on phenylethynyl-terminated oligoimides based on a-BPDA, TFDB, and BAPDMS demonstrated that the inclusion of the flexible siloxane segment from BAPDMS lowered the melt viscosity and broadened the processing window of the oligomers. researchgate.net This is a critical factor for the fabrication of void-free composite materials. The research also highlighted that a balance between processability and thermal stability could be achieved by carefully controlling the siloxane content. For instance, one oligoimide in the study exhibited a minimum melt viscosity of 0.4 Pa·s at 325°C and a glass transition temperature as high as 470°C after post-curing. researchgate.net
Table 1: Properties of Phenylethynyl-Terminated Oligoimides with Varying BAPDMS Content
| Oligoimide ID | Calculated Mn ( g/mol ) | BAPDMS Content (mol%) | Minimum Melt Viscosity (Pa·s) @ 325°C | Cured Tg (°C) |
| PI-s1-15 | 1500 | 25 | 0.4 | 470 (post-cured) |
| PI-s2-15 | 1500 | 50 | < 0.1 | Not Reported |
| PI-s1-30 | 3000 | 12.5 | 10 | Not Reported |
Data synthesized from findings reported in the literature. researchgate.net
The properties of polyimides can be further enhanced through the creation of hybrid nanocomposites, where reinforcing fillers are dispersed within the polymer matrix.
A promising area of research involves the use of sustainable, bio-derived fillers to reinforce polyimide matrices. Rice husks, an abundant agricultural byproduct, are a rich source of silica (B1680970). mdpi.comresearchgate.net This bio-silica can be extracted and functionalized with amine groups to improve its compatibility and interfacial adhesion with the polyimide matrix.
While direct studies on the reinforcement of BAPDMS-derived polyimides with amine-functionalized bio-silicon from rice husks are not widely available in the reviewed literature, the concept holds significant potential. The amine groups on the surface of the functionalized silica could potentially react with the polyimide backbone or form strong hydrogen bonds, leading to a well-dispersed nanocomposite with enhanced mechanical properties and thermal stability. The inherent flexibility and adhesive properties of the BAPDMS-containing polyimide matrix would likely contribute to a robust interface with the silica nanoparticles. This approach represents a green and sustainable route to developing high-performance polymer nanocomposites.
Hybrid Nanocomposite Formulations via BAPDMS-Derived Polyimides
Interfacial Interactions and Morphological Characterization in Hybrid Systems (e.g., SEM, HRTEM)
Scanning Electron Microscopy (SEM) is a vital tool for characterizing these morphologies. In modified bismaleimide (B1667444) (BMI) resins, for instance, the introduction of a diamine modifier like BAPDMS can alter the fracture surface appearance. SEM analysis of fracture surfaces can show a transition from a smooth, brittle fracture, characteristic of unmodified BMI, to a rougher surface with features like ridge cracks and cliff-like shapes. nih.gov These features indicate a more ductile fracture mechanism, where the dispersed BAPDMS-rich phase hinders crack propagation and absorbs more energy before failure. nih.gov The morphology of these blends can range from a dispersed phase to a co-continuous phase, depending on the concentration of the modifying agent. researchgate.net
In epoxy-based hybrid systems, BAPDMS and similar siloxane compounds help to improve the dispersion of and interaction with other components, such as silica nanoparticles. The siloxane component can form a network within the epoxy matrix, enhancing the interfacial adhesion between the organic polymer and inorganic fillers. Morphological analysis using SEM and Transmission Electron Microscopy (TEM) can visualize the dispersion of these phases and confirm the formation of a well-integrated hybrid network.
Bismaleimide (BMI) Modification with BAPDMS
Bismaleimide (BMI) resins are known for their high thermal stability but also for their inherent brittleness due to high cross-linking density. researchgate.net BAPDMS is employed as a toughening agent to counteract this brittleness.
Investigation of Michael Addition Reactions for BMI Modification
The primary mechanism for modifying BMI resins with diamines like BAPDMS is the Michael addition reaction. This reaction involves the nucleophilic addition of the primary amine groups (-NH2) of BAPDMS to the electron-deficient carbon-carbon double bonds of the maleimide (B117702) group. researchgate.netyoutube.com
Influence of BAPDMS Incorporation on BMI Resin Toughness and Mechanical Performance
The incorporation of BAPDMS via the Michael addition reaction leads to significant improvements in the toughness and mechanical properties of BMI resins. The introduction of flexible siloxane segments into the rigid BMI network allows for greater energy absorption upon impact. nih.gov This modification results in a material that is less prone to brittle failure.
Studies on similar diamine-modified BMI systems have demonstrated substantial enhancements in mechanical performance. For example, introducing a branched structure through Michael addition can increase the flexural strength by as much as 216% compared to the pure BMI resin. nih.gov The modification changes the material's fracture behavior from brittle to ductile. nih.gov
Table 1: Mechanical Properties of Modified Bismaleimide (BMI) Resins
| Property | Unmodified BMI | Diamine-Modified BMI | Percentage Improvement |
|---|---|---|---|
| Flexural Strength | ~60 MPa | Up to 189 MPa nih.gov | ~216% |
| Impact Strength | Low | Significantly Increased researchgate.netresearchgate.net | >200%* researchgate.net |
| Fracture Type | Brittle nih.gov | Ductile nih.gov | N/A |
Note: Impact strength improvement is compared to a different, but related, modified BMI system and is illustrative of the toughening effect.
The modified resin system exhibits enhanced energy absorption capabilities, directly leading to improved mechanical performance. nih.gov
Epoxy Resin Systems Incorporating BAPDMS
BAPDMS also serves as a valuable component in the formulation of high-performance epoxy resin systems, contributing to the creation of organic-inorganic hybrid materials.
Polymerization Reactions of BAPDMS with Epoxide Compounds
The amine functional groups of BAPDMS can readily react with the epoxide rings of epoxy resins in a ring-opening polymerization reaction. gelest.com In this curing process, the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. This leads to the opening of the epoxy ring and the formation of a hydroxyl group and a covalent bond between the nitrogen and carbon atoms.
This reaction is fundamental to the curing of epoxy systems, where BAPDMS can act as a co-curing agent or a modifier. The bifunctional nature of BAPDMS (having two primary amine groups) allows it to be incorporated into the polymer network, creating cross-links. The reaction between epoxy-functional siloxanes and aromatic diamines has been confirmed through spectroscopic methods like FTIR and NMR, which show the disappearance of the characteristic epoxy ring absorption peaks. mdpi.commdpi.com
Formation and Characterization of Hybrid Siloxane/Silsesquioxane-Epoxy Materials
The reaction between BAPDMS and epoxy resins results in the formation of hybrid siloxane-epoxy materials. gelest.com These materials combine the desirable properties of both the siloxane component (flexibility, thermal stability, low surface energy) and the epoxy matrix (adhesion, mechanical strength, chemical resistance).
The structure and properties of these hybrid materials are extensively characterized using various analytical techniques:
Fourier Transform Infrared (FTIR) Spectroscopy is used to confirm the completion of the epoxy-amine reaction by monitoring the disappearance of the epoxy group peaks and the appearance of hydroxyl group bands. mdpi.comresearchgate.net
Scanning Electron Microscopy (SEM) , often coupled with Energy Dispersive X-ray (EDX) analysis, is employed to study the morphology and elemental composition of the hybrid material, providing insight into the phase distribution and dispersion of the siloxane component. mdpi.com
Thermogravimetric Analysis (TGA) demonstrates that the incorporation of siloxane structures often enhances the thermal stability of the epoxy resin compared to its precursors. mdpi.comresearchgate.net The resulting hybrid materials can exhibit higher degradation temperatures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural confirmation of the synthesized hybrid polymer. mdpi.com
The resulting hybrid materials often exhibit enhanced thermal and mechanical properties, as well as reduced moisture absorption and gas permeability compared to the unmodified epoxy resin. cnrs.fr
Other Polymer Architectures Involving BAPDMS
Research into silarylene-containing oligo(ether-amide)s has demonstrated the utility of diamines structurally similar to BAPDMS. In one study, oligo(ether-amide)s (PEAs) with diphenylsilane (B1312307) and oxyphenyl units were synthesized using a Yamazaki–Higashi phosphorylation polyamidation technique. rsc.org The diamine monomer utilized was bis(4-(4-aminophenoxy)phenyl)dimethylsilane, a close analog of BAPDMS. rsc.orgrsc.org
The synthesis involved the reaction of this diamine with two different dicarboxylic acids: bis(4-(4-carboxyphenoxy)phenyl)dimethylsilane and bis(4-(4-carboxyphenoxy)phenyl)diphenylsilane. rsc.org The polycondensation reaction yielded a series of oligo(ether-amide)s whose properties were systematically investigated. rsc.orgrsc.org
Key findings from the characterization of these oligo(ether-amide)s are summarized below:
Molecular Weight: The average molecular masses of the resulting oligomers were determined by MALDI-TOF mass spectrometry and found to be in the range of 1334 to 2097 m/z. rsc.orgrsc.org
Optical Properties: The optical band gap (Eg) of the oligomers, determined by UV-vis spectroscopy, ranged from 3.91 to 4.57 eV. rsc.orgrsc.org
Electrical Conductivity: The solid-state electrical conductivity of the oligomer films exhibited slight conductor behavior. rsc.orgrsc.org
Solubility and Thermal Properties: The incorporation of flexible oxyether linkages had a positive impact on the solubility of the PEAs in common organic solvents. It also led to a significant decrease in the glass transition temperature (Tg) and an increase in transparency in the UV-vis region. The thermal decomposition temperatures (TDT10%) for all samples were consistently above 400°C. rsc.org
Table 1: Properties of Oligo(ether-amide)s based on a BAPDMS Analog
| Property | Value |
|---|---|
| Average Molecular Mass (m/z) | 1334 - 2097 |
| Optical Band Gap (Eg) (eV) | 3.91 - 4.57 |
| Thermal Decomposition Temp. (TDT10%) | > 400°C |
Bismaleimides (BMIs) are a class of thermosetting polyimides known for their high thermal stability, but they often suffer from brittleness. researchgate.net A common strategy to enhance their toughness is through chain extension with aromatic diamines via a Michael addition reaction. researchgate.net Bis(p-aminophenoxy)dimethylsilane (BAPDMS) is a suitable diamine for this purpose, leading to the formation of polyaminobismaleimides with amide units. researchgate.net
The synthesis involves the addition of the primary amine groups of BAPDMS to the double bonds of a bismaleimide monomer. This reaction creates a linear polymer, effectively increasing the distance between the cross-linking points in the final cured resin. researchgate.net A variety of bismaleimides can be used, allowing for the tuning of the final properties of the polyaminobismaleimide.
The resulting polyaminobismaleimides are characterized by several techniques to confirm their structure and evaluate their properties:
Spectroscopic Characterization: Infrared (IR) and proton nuclear magnetic resonance (1H-NMR) spectroscopy are used to confirm the structure of the synthesized monomers and the resulting polymers. researchgate.net
Thermal Properties: The thermal stability of the polyaminobismaleimides is a key characteristic, and it is influenced by the specific structures of the diamine and the bismaleimide used. researchgate.net
Table 2: Characterization of Polyaminobismaleimides from BAPDMS
| Characterization Technique | Purpose |
|---|---|
| Infrared (IR) Spectroscopy | To confirm the functional groups present in the monomer and polymer. |
| Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy | To elucidate the chemical structure of the synthesized polymer. |
Investigation of Advanced Material Properties and Performance of Bapdms Derived Polymers
Thermal Performance and Stability
The thermal behavior of BAPDMS-derived polymers is a critical aspect of their performance, dictating their suitability for high-temperature applications. The inherent flexibility and high bond energy of the siloxane (Si-O) backbone in BAPDMS play a crucial role in the thermal characteristics of the resulting polymers.
Influence of Siloxane Structure on Thermal Decomposition Behavior (e.g., TGA)
Thermogravimetric analysis (TGA) of phenylethynyl-terminated oligoimides containing BAPDMS shows impressive thermal resilience, with 5% weight loss temperatures (T₅%) often exceeding 520°C in both nitrogen and air atmospheres. researchgate.net The flexible nature of the siloxane linkage contributes to this high stability. In some bismaleimide (B1667444) (BMI) resins containing silicon, the 5% weight loss temperatures have been recorded in the range of 361–380°C in air and 358–377°C in a nitrogen atmosphere. researchgate.net
The presence of the siloxane structure is characterized by low intermolecular forces and the ease of rotation around the relatively long Si-O bonds. This contributes to the thermal stability of the resulting resins.
Table 1: Thermal Decomposition Data for BAPDMS-Derived Polymers
| Polymer Type | Atmosphere | 5% Weight Loss Temperature (T₅%) |
|---|---|---|
| Phenylethynyl-terminated oligoimide | Nitrogen | >520°C |
| Phenylethynyl-terminated oligoimide | Air | >520°C |
| Silicon-containing BMI resin | Air | 361-380°C |
Glass Transition Behavior (Tg) in BAPDMS-Containing Polymers (e.g., DSC, DMA)
The glass transition temperature (Tg) is a key parameter indicating the upper service temperature of a polymer. The inclusion of the flexible dimethylsiloxane linkage from BAPDMS generally leads to a reduction in the Tg of the resulting polyimides compared to analogous polymers without the siloxane unit. This is due to the increased chain mobility afforded by the flexible Si-O-Si bonds.
However, despite this reduction, BAPDMS-containing polymers can still exhibit very high glass transition temperatures, particularly after curing and post-curing treatments. For instance, certain phenylethynyl-terminated oligoimides based on BAPDMS have shown glass transition temperatures as high as 470°C after post-curing. researchgate.net In some cases, the Tg can even exceed 550°C after post-curing at 450°C for one hour. researchgate.net
The specific dianhydride used in the polymerization also significantly influences the Tg. For example, in a series of phenylethynyl-terminated oligoimides, the ratio of different biphenyltetracarboxylic dianhydrides was found to directly impact the final Tg of the cured polymer. researchgate.net Bismaleimide resins containing silicon have been reported to have a Tg in the range of 155–162°C. researchgate.net
Dynamic Mechanical Analysis (DMA) is a particularly sensitive technique for determining the Tg of polymers, as it measures changes in the mechanical properties of the material as a function of temperature. madisongroup.comnih.gov DMA can detect the onset of large-scale molecular motion, providing a clear indication of the glass transition. madisongroup.com Differential Scanning Calorimetry (DSC) is another common method used to measure Tg, which detects the change in heat capacity at the transition. nih.gov
Table 2: Glass Transition Temperatures (Tg) of BAPDMS-Derived Polymers
| Polymer System | Measurement Condition | Glass Transition Temperature (Tg) |
|---|---|---|
| Phenylethynyl-terminated oligoimide | After post-curing at 450°C | 470°C |
| Phenylethynyl-terminated oligoimide | After post-curing at 450°C for 1h | >550°C |
Effects of Post-Curing Conditions on Thermal Stability Enhancement
Post-curing at elevated temperatures plays a critical role in maximizing the thermal stability of BAPDMS-derived polymers. researchgate.netresearchgate.net This process allows for the completion of crosslinking reactions and can induce further chemical changes that enhance the material's performance at high temperatures. researchgate.netmdpi.com
For phenylethynyl-terminated oligoimides containing BAPDMS, post-curing at temperatures between 400°C and 450°C has been shown to significantly increase their thermal stability. researchgate.netresearchgate.net This enhancement is attributed to the near-complete chemical crosslinking of the phenylethynyl end groups, combined with the oxidative crosslinking of the siloxane segments. researchgate.net Increasing the post-curing temperature generally leads to a higher degree of cross-linking, resulting in improved mechanical properties and a higher glass transition temperature. mdpi.commdpi.com Studies on other resin systems have also demonstrated that post-curing leads to a significant improvement in properties like flexural strength and hardness. nih.gov
Mechanisms of Oxidative Crosslinking and Inorganic Silica (B1680970) Formation at Elevated Temperatures
At elevated temperatures, particularly in the presence of oxygen, the siloxane units in BAPDMS-derived polymers can undergo oxidative crosslinking. researchgate.netresearchgate.net This process is a key contributor to the enhanced thermal stability observed during post-curing. researchgate.netresearchgate.net The mechanism involves the reaction of the methyl groups on the silicon atoms, leading to the formation of crosslinks between polymer chains. scirp.org
Rheological Behavior and Processability
The rheological properties of BAPDMS-derived polymers, particularly in their uncured or oligoimide stage, are crucial for their processability into useful articles such as composites and adhesives.
Melt Viscosity and Melt Stability of BAPDMS-Derived Oligoimides
The incorporation of the flexible siloxane structure from BAPDMS has a profound and beneficial effect on the melt processability of oligoimides. researchgate.netresearchgate.net The increased chain flexibility leads to a significant reduction in the melt viscosity of the oligoimides, making them easier to process using techniques like resin transfer molding (RTM). researchgate.netresearchgate.net
For example, phenylethynyl-terminated oligoimides containing BAPDMS have been shown to exhibit minimum melt viscosities as low as 0.4 Pa·s at 325°C and 0.09 Pa·s at 333°C. researchgate.netresearchgate.net These low viscosities, coupled with good melt stability, create a wide processing window, which is highly desirable for manufacturing complex composite parts. researchgate.net Some of these oligoimides have demonstrated excellent melt stability for extended periods, for instance, maintaining a low viscosity for over two hours at 260°C or 280°C. researchgate.netresearchgate.net This stability ensures that the resin remains processable for a sufficient duration to fully impregnate reinforcing fibers in composite manufacturing.
Table 3: Melt Properties of BAPDMS-Derived Oligoimides
| Oligoimide System | Temperature | Minimum Melt Viscosity | Melt Stability |
|---|---|---|---|
| PI-s1-15 | 325°C | 0.4 Pa·s | - |
| PIS-O10 | 333°C | 0.09 Pa·s | Excellent at 260°C for 2h |
Determination of Optimal Processing Windows for Resins
The optimal processing window for resins derived from Bis(p-aminophenoxy)dimethylsilane (BAPDMS) is critical for achieving desired material properties and ensuring successful manufacturing of components. This window is defined by key parameters such as viscosity, gel time, and curing temperature, which are determined through techniques like differential scanning calorimetry (DSC) and rheometry. zenodo.orgresearchgate.net
DSC is widely used to study the curing kinetics of resin systems. zenodo.orgresearchgate.net By performing non-isothermal scans at various heating rates, characteristic temperatures of the curing reaction can be determined. researchgate.net This information helps in establishing the cure kinetic model parameters. zenodo.org For instance, an autocatalytic model is often suitable for describing the cure mechanism of epoxy resins, which are frequently modified with diamines like BAPDMS. zenodo.orgresearchgate.net The curing process of such resins is an exothermic chemical reaction, and DSC measurements of heat flow over time allow for the calculation of the rate of cure. zenodo.org
Rheological studies are essential for understanding the viscosity changes and gelation time of the resin during the curing process. tainstruments.com The viscosity of the resin initially decreases with temperature, reaching a minimum value, and then increases as the crosslinking reaction progresses. tainstruments.com The gel point is a critical stage where the resin transitions from a viscous liquid to an elastic gel, and its viscosity increases rapidly. tainstruments.comrheonics.com Determining the gel time is crucial as it defines the workable life of the resin system. rheonics.comnbchao.com For example, one study identified the optimal processing condition for a modified bismaleimide resin as 180°C for 10 minutes. researchgate.net Another study on an epoxy system found that the resin is almost completely cured at temperatures above 160°C with a curing time of 15 minutes. mdpi.com
The processing window is also influenced by the specific formulation of the resin system. The type and amount of curing agent, as well as the presence of any modifiers or fillers, can significantly affect the curing kinetics and rheological behavior. researchgate.netnih.gov For example, the use of different amine curing agents can lead to variations in reactivity. researchgate.net Therefore, a systematic investigation using techniques like DSC and rheometry is necessary to define the optimal processing parameters for each specific BAPDMS-derived resin system. zenodo.orgtainstruments.com
Interactive Table: Processing Parameters for BAPDMS-Modified Resins
| Resin System | Curing Temperature (°C) | Curing Time (min) | Gel Time (min) | Source |
|---|---|---|---|---|
| Bismaleimide (BMI) Modified | 180 | 10 | Not Specified | researchgate.net |
| Epoxy/Aerotuf 275-34™ | 160 | 15 | Not Specified | mdpi.com |
| Epoxy/UFNBRP | 65-75 | Varies | Decreases with increasing temperature | nih.gov |
| DGEBA/m-xylylenediamine | Not Specified | Not Specified | Decreases with increasing pressure | researchgate.net |
Mechanical Performance of BAPDMS-Incorporated Materials
The incorporation of this compound (BAPDMS) into polymer matrices significantly influences their mechanical properties. The flexible siloxane linkages in BAPDMS can impart desirable characteristics such as improved toughness and flexibility, although this can sometimes be at the expense of strength and stiffness.
Analysis of Tensile and Flexural Strengths and Moduli
For example, in polymer-modified cement mortars, the addition of polymers can improve both compressive and flexural strengths. mdpi.com However, in high-performance polymer composites, the introduction of flexible segments like those from BAPDMS can lower the material's resistance to deformation. youtube.com The tensile strength is defined as the stress value when the material fractures. psu.edu Studies on various polymer composites have shown a wide range of tensile strengths, for instance, from 14.27 MPa to 48.4 MPa depending on the composition. researchgate.net Similarly, flexural strength can be significantly enhanced in some systems with the addition of specific polymers. mdpi.com
Interactive Table: Tensile and Flexural Properties of Polymer Composites
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) | Source |
|---|---|---|---|---|
| P. longifolia/graphite hybrid composite | 48.4 | 1.66 | 148 | researchgate.net |
| PBAT/Silane (B1218182) RH/MAH composite | 22.49 | 0.188 | Not Specified | researchgate.net |
| PBS/PBAT/TPRH composite | 14.27 | 0.200 | Not Specified | researchgate.net |
| Polyamide 6 (injection molded) | Varies with mold temp. | Varies with mold temp. | Not Specified | mdpi.com |
Impact on Fracture Toughness, Elongation at Break, and Flexibility
A primary reason for incorporating BAPDMS into brittle polymer matrices is to enhance their fracture toughness and flexibility. The flexible siloxane chains can absorb energy and blunt crack tips, thereby increasing the material's resistance to fracture. nih.gov Fracture toughness is a critical property for designing components that can withstand cracks without catastrophic failure. nih.gov The addition of elastomeric phases or flexible segments is a common strategy to improve the fracture toughness of brittle resins like bismaleimides. researchgate.net
Elongation at break is a measure of a material's ductility and flexibility, indicating how much it can stretch before fracturing. hzo.comspecialchem.com The incorporation of BAPDMS is expected to increase the elongation at break of the resulting polymer. hzo.com For instance, a study on modified elastomers showed a significant improvement in elongation at break, reaching 260% after UV exposure. researchgate.net Materials with higher elongation at break are desirable for applications requiring flexibility and the ability to undergo significant deformation without failing. hzo.comspecialchem.com For example, some flexible polymers can have elongation at break values exceeding 500%. specialchem.com
Interactive Table: Fracture Toughness and Elongation at Break of Various Materials
| Material | Fracture Toughness (GIC, J/m²) | Elongation at Break (%) | Source |
|---|---|---|---|
| Unmodified BMI Resin | Not Specified | Not Specified | researchgate.net |
| 15 pbw PEsI-M modified BMI | 0.63 times higher than unmodified | Not Specified | researchgate.net |
| Modified Base Blend (with UV) | Not Specified | 260 | researchgate.net |
| PLA | Not Specified | 5-10 | xometry.com |
| Nylon | Not Specified | 5-120 | xometry.com |
Correlation between Microstructure and Macroscopic Mechanical Properties
For instance, a uniform dispersion of fine, rubbery siloxane domains can effectively toughen a brittle matrix by promoting energy dissipation mechanisms such as crazing and shear yielding. researchgate.net A study on a modified bismaleimide system showed that a fairly uniform morphology, likely resulting from spinodal decomposition, led to an increase in fracture energy. researchgate.net The correlation between the morphology and mechanical properties is a key area of research in polymer science, as controlling the microstructure allows for the tailoring of the final properties of the material. mdpi.comuni-kiel.de The mechanical properties are determined by component properties, composition, structure, and the interaction between phases. nih.gov In two-component crystalline copolymers, the crystal structure, which is influenced by the composition, plays a crucial role in determining the mechanical performance. mdpi.com
Dielectric Properties of BAPDMS-Containing Materials
BAPDMS is also utilized to modify the dielectric properties of polymers, making them suitable for applications in microelectronics and electrical insulation. The low polarity of the siloxane group is the key feature that is exploited for this purpose.
Influence of Siloxane Content on Dielectric Constant and Dielectric Loss
Studies have shown a clear trend of decreasing dielectric constant with increasing siloxane content. nih.govnih.gov This reduction is attributed to the intrinsic nonpolar nature of the siloxane segments and the altered packing of the polymer chains, which can inhibit the formation of charge-transfer complexes. nih.gov
Dielectric loss represents the energy dissipated as heat within the material when subjected to an alternating electric field. doitpoms.ac.ukwikipedia.org Materials with higher dielectric constants tend to have higher dielectric loss. doitpoms.ac.uk The introduction of nonpolar siloxane segments helps to reduce this loss. nih.gov However, the dielectric properties are frequency-dependent. nih.govnist.gov While the dielectric constant may be low at high frequencies, there can be relaxation peaks in the dielectric loss spectrum at intermediate frequencies, corresponding to the motion of polar groups in the polymer. nist.gov Therefore, it is crucial to characterize the dielectric properties over a wide frequency range to ensure suitability for a specific application.
Interactive Table: Dielectric Properties of Siloxane-Containing Polymers
| Polymer System | Siloxane Content | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Frequency | Source |
|---|---|---|---|---|---|
| Poly(imide siloxane) | Increasing | Decreases | Not Specified | 1 MHz | nih.gov |
| PDMS Nanocomposite | 1 vol% CPNWs | ~4 | Not Specified | 100 Hz | researchgate.net |
| PDMS Nanocomposite | 3 vol% CPNWs | ~6 | Not Specified | 100 Hz | researchgate.net |
| PDMS Nanocomposite | 5 vol% CPNWs | ~10 | Not Specified | 100 Hz | researchgate.net |
| Pure PDMS | Not Applicable | ~2.7 | < 0.001 | Not Specified | epfl.ch |
Factors Affecting Dielectric Stability (e.g., Frequency, Morphology, Moisture)
The dielectric stability of polymers derived from this compound (BAPDMS) is not intrinsic but is influenced by a range of external and internal factors. The operational frequency of the applied electric field, the polymer's molecular and supramolecular morphology, and the presence of environmental factors like moisture are critical determinants of the material's dielectric performance and reliability. Understanding these factors is essential for the design and application of BAPDMS-based polymers in advanced electronics.
Frequency Dependence
The dielectric properties of polymeric materials, including those synthesized with BAPDMS, are inherently dependent on the frequency of the applied alternating electric field. researchgate.net This dependence arises from the different polarization mechanisms within the material (electronic, ionic, and dipolar), each with a characteristic response time. At low frequencies, most polarization mechanisms can keep pace with the field, contributing to the dielectric constant. As the frequency increases, slower mechanisms like dipolar polarization begin to lag, leading to a decrease in the dielectric constant and a peak in the dielectric loss, known as dielectric relaxation. nist.gov
Research on various polymer systems demonstrates this general trend. For instance, polar polymers typically exhibit higher dielectric constants at lower frequencies, which then decrease as the frequency rises into the megahertz (MHz) and gigahertz (GHz) ranges. nist.gov The dielectric loss often shows a maximum in these intermediate to high-frequency ranges, which corresponds to the relaxation behavior of the polymer matrix. nist.gov
Table 1: Representative Dielectric Properties of a Polymer at Various Frequencies This table illustrates the typical frequency-dependent behavior of a polymer's dielectric constant (ε') and loss tangent (tan δ). Specific values can vary significantly based on the exact polymer composition.
| Frequency | Dielectric Constant (ε') | Loss Tangent (tan δ) |
| 1 kHz | 3.5 | 0.010 |
| 10 kHz | 3.5 | 0.010 |
| 100 kHz | 3.4 | 0.015 |
| 1 MHz | 3.2 | 0.025 |
| 10 MHz | 3.1 | 0.020 |
| 100 MHz | 3.0 | 0.018 |
| 1 GHz | 2.9 | 0.015 |
Note: Data is illustrative of general polymer behavior.
Morphological Effects
The morphology of a polymer plays a crucial role in determining its dielectric properties. This includes the degree of crystallinity in semi-crystalline polymers, the free volume, and the presence and nature of any incorporated fillers or blended polymer phases. researchgate.netresearchgate.net
Crystallinity: The arrangement of polymer chains into ordered crystalline lamellae versus disordered amorphous regions affects dipole mobility. The crystalline regions typically restrict the movement of molecular dipoles, which can lead to a lower dielectric constant compared to the more mobile amorphous regions.
Nanocomposites: A common strategy to enhance the dielectric constant of polymers is the incorporation of high-dielectric-constant ceramic nanofillers, such as Barium Titanate (BaTiO₃) or Alumina (Al₂O₃). nih.gov The resulting dielectric constant of the nanocomposite is influenced by the filler's concentration, particle size, shape, and the properties of the interphase region between the filler and the polymer matrix. nih.govresearchgate.net
Polymer Blends: Blending BAPDMS-based polymers with other polymers, such as polyetherimide (PEI), can create materials with tailored dielectric properties. researchgate.netnih.gov The final dielectric behavior of the blend depends on the dielectric properties of the individual components and the resulting phase morphology. It has been noted that the dielectric properties of PEI/BAPDMS blends are morphology-dependent. researchgate.net
Table 2: Effect of BaTiO₃ Filler Content on the Dielectric Constant of a Polyimide (PI) Nanocomposite at Room Temperature This table demonstrates how filler concentration can be used to tune the dielectric properties of a polymer matrix. nih.gov
| Volume % of BaTiO₃ | Dielectric Constant (ε') |
| 0 (Pure PI) | ~3.1 |
| 9 | ~6.8 |
Source: Based on findings for BaTiO₃/PI nanocomposites. nih.gov
Influence of Moisture
Moisture absorption is a significant environmental factor that can severely degrade the dielectric stability of polymers. electronics.org Water is a small, highly polar molecule with a high dielectric constant (approximately 80), and its presence within a polymer matrix can have several adverse effects. electronics.org
Reduced Dielectric Strength: Moisture can create conductive pathways or increase local electric field stress, leading to a reduction in the material's dielectric strength and making it more susceptible to electrical breakdown. mdpi.com The breakdown strength of some nanocomposites has been observed to decrease by over 60% after moisture saturation. mdpi.com
Water within a polymer can exist as "free water" in microvoids or as "bound water" associated with polar groups on the polymer chains. electronics.org Despite these general vulnerabilities, research indicates that blends of polyetherimide (PEI) and BAPDMS exhibit very good water resistance and possess extremely stable dielectric properties, suggesting a low propensity for moisture absorption and a robust performance in humid environments. researchgate.net
Table 3: Illustrative Effect of Moisture Absorption on Dielectric Properties of a PCB Laminate Material at 85°C/85% RH This table shows the typical trend of increasing dielectric constant (Dk) and dissipation factor (Df) with rising moisture content. electronics.org
| Moisture Content (wt%) | Dielectric Constant (Dk) | Dissipation Factor (Df) |
| 0.0 | 4.20 | 0.015 |
| 0.2 | 4.25 | 0.018 |
| 0.4 | 4.32 | 0.022 |
| 0.6 | 4.40 | 0.026 |
Source: Based on general findings for PCB laminates. electronics.org
Broader Applications and Future Research Directions for Bapdms
Role as a Versatile Reagent, Catalyst, and Crosslinking Agent in Organic Synthesis
BAPDMS is primarily utilized as a bifunctional diamine monomer and a crosslinking agent in various organic synthesis applications, particularly in polymer chemistry. Its dual reactivity, stemming from the silane (B1218182) moiety and the aromatic amine groups, allows it to act as a crucial building block for complex polymeric structures.
As a reagent, BAPDMS is a key intermediate in the manufacture of diverse organosilicon compounds and pharmaceuticals. cfmats.com Its most prominent role is in the synthesis of silicone-containing polyimides and bismaleimides (BMIs). researchgate.net In these reactions, the amine groups of BAPDMS react with dianhydrides or bismaleimides, respectively, to form the polymer backbone. This incorporation is a strategic method to modify the properties of high-performance resins. For instance, using BAPDMS to modify BMI resins is a convenient way to improve the toughness of the resulting material. researchgate.net The mechanism involves a Michael addition reaction where the primary amine groups react with the double bonds in the BMI, elongating the polymer chains and increasing the distance between cross-linking points.
| Application Area | Role of BAPDMS | Resulting Improvement |
| Polymer Synthesis | Diamine Monomer | Modifies polymer properties (e.g., toughness, solubility) researchgate.net |
| Adhesives & Sealants | Coupling Agent | Enhanced bonding strength and adhesion innospk.com |
| Coatings & Paints | Crosslinking Agent | Improved hardness and chemical resistance innospk.com |
| Textile Finishing | Crosslinking Agent | Increased durability and water/wrinkle resistance innospk.com |
Potential Applications in Chemical Sensors through Metal Ion Complexation
The chemical structure of BAPDMS, featuring amino and phenoxy groups, enables it to form stable complexes with metal ions, making it a promising candidate for the development of chemical sensors. This complexation ability can be harnessed to create sensors with high sensitivity and selectivity for specific analytes, particularly heavy metal ions.
Research has demonstrated the utility of BAPDMS in creating sensors for environmental monitoring. In one case study, a sensor developed using BAPDMS showed high selectivity and sensitivity for detecting heavy metal ions, a capability attributed to the formation of stable complexes between the compound and the target ions. The mechanism relies on the interaction between the electron-donating amino and phenoxy groups in the BAPDMS molecule and the metal ions. This interaction facilitates the detection process, highlighting the compound's potential in analytical chemistry and environmental science. The development of such sensors is a key area where the specific chemical properties of BAPDMS can be translated into practical, high-value applications.
Strategies for Surface Modification and Enhancement of Interfacial Affinity in Polymer Systems
BAPDMS and similar bis-amino silanes are effective agents for surface modification, used to enhance the interfacial affinity and bonding between different materials, such as polymers and inorganic substrates. innospk.comresearchgate.net This capability is crucial for creating robust composite materials and for the integration of materials in microfluidic devices. researchgate.net
In a more advanced application, bis-amino silanes are used for the surface functionalization of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) to promote strong bonding with polydimethylsiloxane (B3030410) (PDMS). researchgate.net The process typically involves activating the polymer surface, for example with oxygen plasma, followed by treatment with a bis-amino silane solution. researchgate.net This creates a highly reactive network of silane groups on the surface, which can then form strong, stable bonds with the other material. researchgate.net This method has been shown to create bonds that are stable even after prolonged immersion in aqueous environments. researchgate.net
Incorporating BAPDMS directly into the bulk of a polymer, such as a polyimide, is another strategy to modify its properties. The presence of the flexible dimethylsilane (B7800572) moiety disrupts the rigid packing of polymer chains, which can significantly enhance the polymer's solubility in organic solvents and lower its glass transition temperature (Tg), thereby improving its processability.
Table of Research Findings on BAPDMS in Polymer Modification
| Modification Strategy | Polymer System | Observed Effect | Reference |
|---|---|---|---|
| Bulk Incorporation | Polyimides | Improved solubility, reduced glass transition temperature (Tg) | |
| Surface Functionalization | PET-PDMS Bonding | Enhanced bond stability and interfacial affinity | researchgate.net |
| Additive/Coupling Agent | Adhesives/Coatings | Increased adhesion and bonding strength | innospk.com |
| Toughening Agent | Bismaleimide (B1667444) (BMI) Resins | Improved toughness and flexibility | researchgate.net |
Emerging Research Areas and Innovations in Organosilicon Materials Science
The field of organosilicon materials science continues to evolve, with BAPDMS and related compounds being explored for a range of innovative applications. These emerging areas leverage the unique combination of properties conferred by the silicon-oxygen backbone and the organic functionalities.
One significant area of research is in the development of advanced biomaterials. Studies have shown that BAPDMS can act as a substrate for enzymes like silicatein, which is involved in the synthesis of silica (B1680970) in nature. This enzymatic hydrolysis of BAPDMS opens up possibilities for biomimetic silica synthesis, which could lead to new biomaterials for applications in regenerative medicine and tissue engineering.
Furthermore, the development of new functional polymers remains a key research focus. Silicon-containing bismaleimide monomers are being synthesized for use as flame retardants or as modifiers for other commodity resins, aiming to enhance their thermal stability and safety profiles. researchgate.net The introduction of organosilicon fragments containing phenyl groups, such as those in BAPDMS, into polymer structures is also being investigated as a way to create materials with specific optical and electronic properties, including electrically conductive polymers. researchgate.net These materials are candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The continuous development of new synthetic methods and a deeper understanding of structure-property relationships in organosilicon compounds are driving innovation in this field. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bis(p-aminophenoxy)dimethylsilane, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between dimethylsilane precursors and p-aminophenol derivatives under inert conditions. For example, analogous silane compounds are synthesized via coupling reactions using palladium catalysts or direct silylation of phenolic groups . Key analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., HRMS data for similar silanes in ).
- NMR Spectroscopy : H and C NMR to verify amine and siloxane functional groups.
- Elemental Analysis : To validate stoichiometry (e.g., C, H, N content as in ).
Q. How does this compound function as a monomer in polyimide synthesis, and what polymer properties does it influence?
- Methodological Answer : As a diamine monomer, it reacts with dianhydrides (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride) to form polyamic acids, which are imidized into polyimides . The dimethylsilane moiety enhances:
- Thermal Stability : Siloxane linkages reduce polymer chain rigidity, improving flexibility while maintaining high thermal degradation temperatures (>400°C).
- Solubility : Bulky silane groups increase solubility in polar aprotic solvents (e.g., NMP, DMF), facilitating solution processing .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation (based on silane safety data in ).
- Storage : Store under nitrogen or argon to prevent hydrolysis; silanes are moisture-sensitive.
- Waste Disposal : Neutralize with ethanol/water mixtures to hydrolyze residual silane groups before disposal .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve contradictions in the thermal stability data of this compound-derived polyimides?
- Methodological Answer : Discrepancies in thermal decomposition temperatures (Td) may arise from variations in imidization completeness or side reactions. Strategies include:
- TGA-FTIR Coupling : Correlate weight loss with evolved gas species (e.g., CO₂ from decarboxylation) to identify degradation mechanisms.
- DSC Analysis : Monitor glass transition temperatures (Tg) to assess crosslinking efficiency.
- DFT Calculations : Model siloxane-aryl interactions to predict backbone stability .
Q. What strategies optimize the functionalization of this compound for tailored dielectric properties in microelectronic applications?
- Methodological Answer :
- Side-Chain Modification : Introduce fluorinated or bulky substituents to reduce dielectric constants (e.g., via nucleophilic aromatic substitution on the aminophenoxy group) .
- Blending with Nanofillers : Incorporate SiO₂ or BN nanoparticles to enhance dielectric strength while minimizing aggregation (validate via TEM and impedance spectroscopy).
Q. How do steric and electronic effects of the dimethylsilane group influence the reactivity of this compound in copolymerization?
- Methodological Answer :
- Steric Effects : The silane group reduces polymerization rates by hindering dianhydride access to amine groups (kinetic studies via in-situ FTIR monitoring).
- Electronic Effects : Electron-donating siloxane linkages increase electron density on aromatic rings, altering charge-transfer complexes in polyimides (UV-vis spectroscopy and cyclic voltammetry) .
Key Considerations for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
